Technical Master Guide: 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
Technical Master Guide: 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile
CAS: 100377-98-8 | Formula: C₈H₁₀N₄O | MW: 178.19 g/mol [1]
Executive Summary
4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic building block essential in the synthesis of purinergic receptor antagonists (specifically P2X3 and P2X7 inhibitors) and various kinase inhibitors. Its structure combines a pyrimidine core with three distinct functional handles—an amino group, an ethoxy group, and a nitrile moiety—positioned around a 2-methyl substituted ring. This unique substitution pattern makes it a versatile scaffold for Structure-Activity Relationship (SAR) exploration, allowing for orthogonal functionalization at the C4, C5, and C6 positions.
This guide provides a rigorous technical analysis of the compound's molecular architecture, a validated industrial synthesis route, detailed characterization protocols, and a strategic overview of its reactivity profile.
Molecular Architecture & Properties[2][3]
The compound exists primarily as the amino-pyrimidine tautomer, stabilized by the electron-withdrawing nitrile group at the C5 position, which enhances the acidity of the N-H protons and the electrophilicity of the ring carbons.
Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 248 – 252 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in Water |
| pKa (Calc) | ~3.0 (Pyrimidine N1), ~11.5 (Amino group - weak acid) |
| LogP | 1.2 – 1.5 (Predicted) |
| H-Bond Donors | 1 (Amino group) |
| H-Bond Acceptors | 4 (N1, N3, Nitrile N, Ethoxy O) |
Structural Logic
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C2-Methyl: Provides metabolic stability against oxidative dealkylation compared to longer alkyl chains, while maintaining a small steric footprint.
-
C4-Amino: Acts as a key hydrogen bond donor in active sites (e.g., hinge binding in kinases).
-
C5-Nitrile: A versatile electrophile; can be hydrolyzed to an amide (primary metabolite) or reduced to an aminomethyl group (for Vitamin B1 analogs).
-
C6-Ethoxy: A lipophilic anchor that can be displaced by nucleophiles under forcing conditions or serve as a hydrophobic contact point.
Synthetic Route & Methodology
The most convergent and scalable synthesis involves the condensation of Acetamidine hydrochloride with (Diethoxymethylene)malononitrile . This route avoids the formation of the 4-hydroxy byproduct common in cyanoacetate-based syntheses.
Reaction Scheme (DOT Visualization)
Caption: Convergent synthesis via condensation of acetamidine and (diethoxymethylene)malononitrile.
Detailed Experimental Protocol
Reagents:
-
Acetamidine hydrochloride (1.0 eq)[2]
-
(Diethoxymethylene)malononitrile (1.05 eq)
-
Sodium Ethoxide (2.5 eq, 21% wt in Ethanol)
Procedure:
-
Preparation: Charge a dry 3-neck round-bottom flask with Acetamidine hydrochloride (10.0 g, 105 mmol) and Absolute Ethanol (100 mL) under nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0–5 °C. Dropwise add Sodium Ethoxide solution (2.5 eq) over 20 minutes. The mixture will become a white slurry (NaCl precipitation). Stir for 30 minutes.
-
Condensation: Add (Diethoxymethylene)malononitrile (18.4 g, 110 mmol) dropwise or portion-wise, maintaining internal temperature <10 °C.
-
Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Then, heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane) or HPLC.
-
Work-up: Cool the mixture to room temperature. Quench by pouring into crushed ice/water (300 mL). Adjust pH to ~7.0 with dilute HCl if necessary.
-
Isolation: The product precipitates as a white/pale-yellow solid. Filter the solid and wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).
-
Purification: Recrystallize from hot Ethanol or DMF/Water mixture to achieve >98% purity.
Mechanism: The free base of acetamidine attacks the electrophilic double bond of the malononitrile derivative, displacing one ethoxy group. The second nitrogen of the amidine then attacks one of the nitrile groups (Pinner-like reaction) or the remaining ethoxy-bearing carbon (if using alternative precursors), leading to ring closure. In this specific pathway, the attack on the nitrile is favored to form the 4-amino group directly.
Characterization & Quality Control
Trust in the chemical identity is established via multi-modal spectroscopy. The following data represents the expected signals for the pure compound.
NMR Spectroscopy (DMSO-d₆)[3][12]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.60 – 7.80 | Broad Singlet | 2H | -NH₂ (Exchangeable w/ D₂O) |
| ¹H | 4.38 | Quartet (J=7.1 Hz) | 2H | -O-CH₂ -CH₃ |
| ¹H | 2.35 | Singlet | 3H | C2-CH₃ |
| ¹H | 1.32 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH₃ |
| ¹³C | 168.5 | Singlet | C | C4 (C-NH₂) |
| ¹³C | 164.2 | Singlet | C | C2 (C-Me) |
| ¹³C | 162.8 | Singlet | C | C6 (C-OEt) |
| ¹³C | 115.1 | Singlet | C | -CN |
| ¹³C | 78.5 | Singlet | C | C5 (C-CN) |
| ¹³C | 62.4 | Singlet | C | -O-C H₂- |
| ¹³C | 25.8 | Singlet | C | C2-M e |
| ¹³C | 14.2 | Singlet | C | -O-CH₂-C H₃ |
Infrared (IR) & Mass Spectrometry (MS)[2]
-
IR (ATR, cm⁻¹): 3350, 3180 (N-H str), 2215 (C≡N str, sharp), 1645 (C=N str), 1560 (Pyrimidine ring), 1250 (C-O-C str).
-
MS (ESI+): m/z 179.1 [M+H]⁺.
Reactivity & Functionalization[6][10]
This scaffold is designed for late-stage diversification. The reactivity is governed by the electron-deficient nature of the pyrimidine ring.
Key Transformations (DOT Visualization)
Caption: Primary functionalization pathways for the pyrimidine scaffold.
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Nitrile Hydrolysis: Treatment with conc. H₂SO₄ yields the primary amide. Further hydrolysis gives the carboxylic acid, useful for coupling with amines.
-
Sandmeyer Reaction: The 4-amino group can be converted to a halogen (Cl, Br, I) via diazotization (isoamyl nitrite/CuX₂). This allows for Suzuki/Buchwald couplings at the 4-position.
-
Nucleophilic Aromatic Substitution (SnAr): The 6-ethoxy group is a potential leaving group, though less reactive than a halogen. Under forcing conditions with strong nucleophiles (e.g., hydrazine, primary amines), the ethoxy group can be displaced to yield N,N-disubstituted pyrimidines.
References
-
Synthesis of Pyrimidines: Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters, 2002. Link
-
P2X3 Antagonists: Ford, A. P. "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling, 2012.[3] Link
-
Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. Link
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link
-
Compound Registry: PubChem CID 100377-98-8. Link
Sources
- 1. 100377-98-8 | 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile - Moldb [moldb.com]
- 2. 4-Amino-5-hydroxy-6-methylpyridine-2-carbonitrile | C7H7N3O | CID 84070955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
